molecular formula C7H7ClN4O4S B13097619 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride CAS No. 98165-58-3

5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

Cat. No.: B13097619
CAS No.: 98165-58-3
M. Wt: 278.67 g/mol
InChI Key: RKQZHGLRHBTDTP-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride is an organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methoxy groups at positions 5 and 7, and a sulfonyl chloride group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine. This intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions. The sulfonyl chloride group is then introduced via a sulfonation reaction using chlorosulfonic acid or a similar reagent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or redox reagent used. For example, reaction with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of its targets, potentially inhibiting enzyme activity or altering protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl chloride group in 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride imparts unique reactivity, making it a valuable intermediate for the synthesis of sulfonamide derivatives. This distinguishes it from other similar compounds that lack this functional group .

Properties

IUPAC Name

5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O4S/c1-15-4-3-5(16-2)12-6(9-4)10-7(11-12)17(8,13)14/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQZHGLRHBTDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=NC(=NN12)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632722
Record name 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98165-58-3
Record name 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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